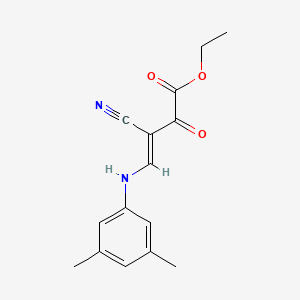

3-氰基-4-(3,5-二甲基苯胺基)-2-氧代-3-丁烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

简介

化合物3-氰基-4-(3,5-二甲基苯胺基)-2-氧代-3-丁烯酸乙酯虽然在现有文献中没有直接提及,但它与氰基丙烯酸酯和醚的化学家族密切相关,后者在科学研究中具有广泛的应用。相关化合物的研究应用,例如氰基丙烯酸乙酯和各种醚,提供了对3-氰基-4-(3,5-二甲基苯胺基)-2-氧代-3-丁烯酸乙酯在材料科学、环境科学和生物化学等各个领域的潜在用途的见解。

在材料科学中的应用

氰基丙烯酸酯,包括氰基丙烯酸乙酯,以其粘合性能而闻名。由于它们与水分接触后快速聚合(González, 2012),它们已被广泛用于医疗和牙科应用,作为皮肤缝合线和粘合各种材料。尽管所讨论的特定化合物没有被直接研究,但其与氰基丙烯酸乙酯的结构相似性表明了在开发具有特定性能的新型粘合剂或涂层的潜在应用,例如增强的热稳定性或生物相容性。

- González, J. G. (2012). Cianoacrilato: Definición y propiedades. Toxicidad y efectos secundarios. Aplicaciones en medicina y odontología.

环境科学和生物降解

醚,特别是那些用作燃料添加剂的醚,如MTBE(甲基叔丁基醚),具有重要的环境影响。对ETBE(叔丁基醚)在土壤和地下水中的生物降解和环境归宿的研究突出了降解这些化合物(可能减少其环境影响)的微生物途径(Thornton 等,2020)。这些研究的见解可以应用于了解3-氰基-4-(3,5-二甲基苯胺基)-2-氧代-3-丁烯酸乙酯的环境行为,特别是如果它与这些醚具有相似的物理化学性质。

作用机制

Target of Action

It’s known that similar compounds, such as cyanoacetamide derivatives, are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

The mode of action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involves a sequence of condensation, alkylation, and halocyclization reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involve the synthesis of various organic heterocycles . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Result of Action

The result of the action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .

Action Environment

The action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate can be influenced by environmental factors such as the presence of a basic catalyst . For instance, the presence of Et3N leads to the formation of side products .

属性

IUPAC Name |

ethyl (E)-3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUHUNYEVQMLKR-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC(=CC(=C1)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)

![N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2541328.png)

![3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2541330.png)

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2541332.png)

![methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2541333.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)